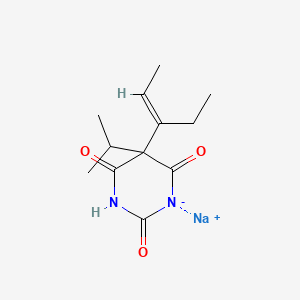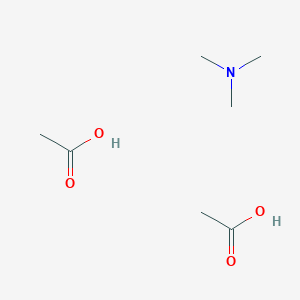
acetic acid;N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N,N-dimethylmethanamine, also known as N,N-dimethylacetamide, is an organic compound with the formula CH₃CON(CH₃)₂. It is a colorless, water-miscible liquid with a faint odor. This compound is widely used as a solvent in organic synthesis due to its high boiling point and ability to dissolve a wide range of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylacetamide can be synthesized through several methods:
Acetic Anhydride Method: This involves the reaction of acetic anhydride with dimethylamine.
Acetic Acid Method: In this method, dimethylamine gas is introduced into acetic acid for acylation.
Methyl Acetate Method: This involves the reaction of dimethylamine with methyl acetate.
Industrial Production Methods
Industrial production of N,N-dimethylacetamide primarily uses the acetic anhydride and acetic acid methods due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylacetamide undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to produce acetic acid and dimethylamine.
Condensation Reactions: The compound can act as an electrophile in condensation reactions due to its partially positive carbon.
Common Reagents and Conditions
Acids: Used in hydrolysis reactions.
Major Products Formed
Acetic Acid: Formed during hydrolysis.
Dimethylamine: Also formed during hydrolysis.
Scientific Research Applications
N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the formation of pyridine derivatives.
Biology: Utilized in the derivatization of primary sulfonamides and trifluoroacetic acid.
Industry: Used in the synthesis of polyimides, polysulfonamides, and other high molecular weight compounds.
Mechanism of Action
The mechanism of action of N,N-dimethylacetamide involves its ability to act as both an electrophile and a nucleophile due to its chemical structure. The partially positive carbon acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile . This dual functionality allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide: Similar in structure and used as a solvent in organic synthesis.
Acetamide: Another related compound, though less commonly used as a solvent.
Uniqueness
N,N-dimethylacetamide is unique due to its high thermal stability, resistance to hydrolysis, and low corrosiveness. These properties make it a preferred solvent in many industrial and research applications .
Properties
CAS No. |
62825-22-3 |
|---|---|
Molecular Formula |
C7H17NO4 |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.2C2H4O2/c1-4(2)3;2*1-2(3)4/h1-3H3;2*1H3,(H,3,4) |
InChI Key |
GLBHDKDPQIDYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


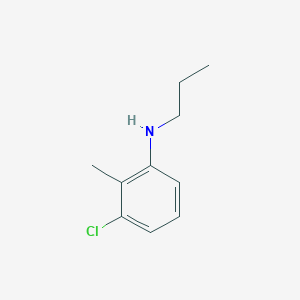


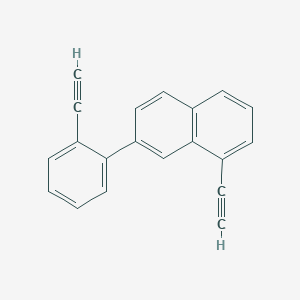
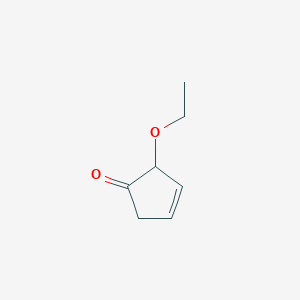
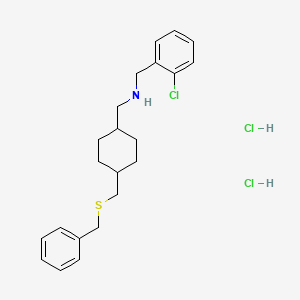
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
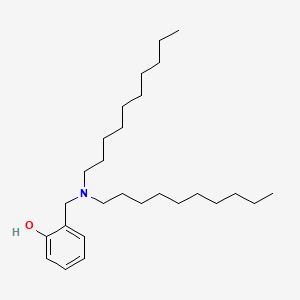
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
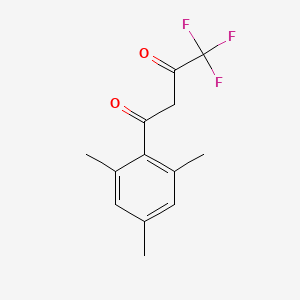
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
